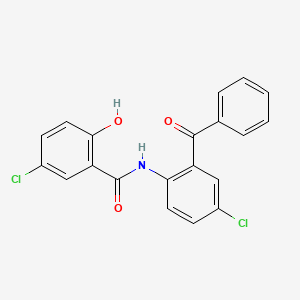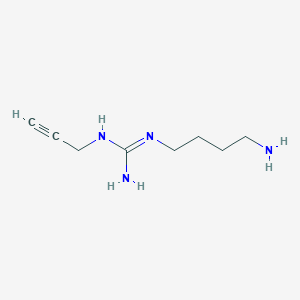
1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine is a synthetic organic compound that features both an aminobutyl group and a prop-2-ynyl group attached to a guanidine core. Guanidine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine typically involves the reaction of a guanidine derivative with appropriate aminobutyl and prop-2-ynyl precursors. One possible synthetic route could be:
Step 1: Preparation of 4-aminobutylamine by the reduction of 4-nitrobutylamine.
Step 2: Reaction of 4-aminobutylamine with cyanamide to form 1-(4-aminobutyl)guanidine.
Step 3: Alkylation of 1-(4-aminobutyl)guanidine with propargyl bromide to yield this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine can undergo various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The guanidine core can be reduced to form amines.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-ynyl group can form covalent bonds with nucleophilic sites, while the guanidine core can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Aminobutyl)guanidine: Lacks the prop-2-ynyl group, which may affect its reactivity and biological activity.
1-(Prop-2-ynyl)guanidine: Lacks the aminobutyl group, which may influence its solubility and interaction with biological targets.
1-(4-Aminobutyl)-3-methylguanidine: Contains a methyl group instead of a prop-2-ynyl group, which may alter its chemical properties and applications.
Uniqueness
1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine is unique due to the presence of both aminobutyl and prop-2-ynyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.
Eigenschaften
CAS-Nummer |
623580-10-9 |
|---|---|
Molekularformel |
C8H16N4 |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
2-(4-aminobutyl)-1-prop-2-ynylguanidine |
InChI |
InChI=1S/C8H16N4/c1-2-6-11-8(10)12-7-4-3-5-9/h1H,3-7,9H2,(H3,10,11,12) |
InChI-Schlüssel |
AQGUAGNTKCUCHX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC(=NCCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
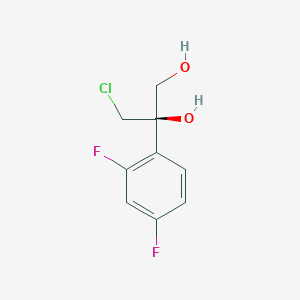
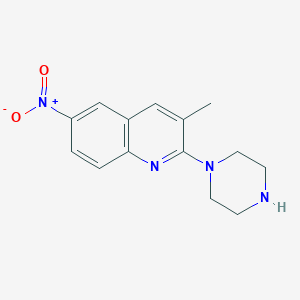

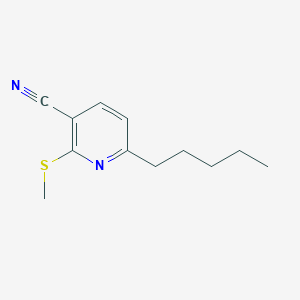
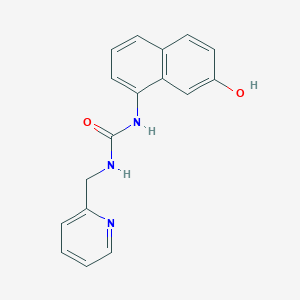
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
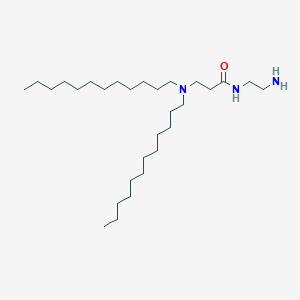
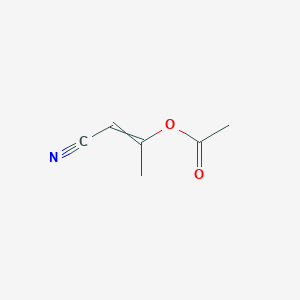
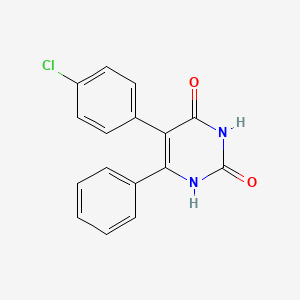
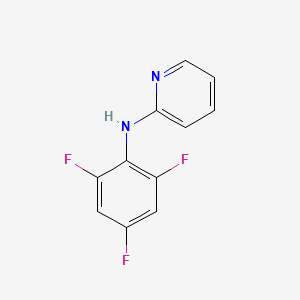
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)
